molecular formula C18H42O6Si4 B3259851 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one CAS No. 32469-28-6

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

Cat. No. B3259851
Key on ui cas rn: 32469-28-6
M. Wt: 466.9 g/mol
InChI Key: VNGTZLYNGGLPIZ-UHFFFAOYSA-N
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Patent
US08569520B2

Procedure details

To a solution of D-(+)-glucono-1,5-lactone (21.6 kg) and N-methylmorpholine (98.2 kg) in tetrahydrofuran (192 kg) was added trimethylsilyl chloride (79.1 kg) at 40° C. or below, and then the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours. After the mixture was cooled to 17° C., toluene (93.6 kg) and water (109 kg) were added thereto. The organic layer was separated and washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1). The solvent was evaporated under reduced pressure. To the resulting residue was added tetrahydrofuran (154 kg) and the solvent was evaporated under reduced pressure. Again tetrahydrofuran (154 kg) was added thereto and evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (253 kg) to give a solution of the titled compound in tetrahydrofuran. The purity of the product was 99.0% (conversion rate: 99.1%), which was calculated based on the area ratio measured by HPLC.
Quantity
21.6 kg
Type
reactant
Reaction Step One
Quantity
98.2 kg
Type
reactant
Reaction Step One
Quantity
79.1 kg
Type
reactant
Reaction Step One
Quantity
192 kg
Type
solvent
Reaction Step One
Quantity
93.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
109 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[O:11][C@H:8]([CH2:9][OH:10])[C@@H:6]([OH:7])[C@H:4]([OH:5])[C@H:2]1[OH:3].CN1CCOCC1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22].C1(C)C=CC=CC=1>O1CCCC1.O>[CH3:20][Si:21]([CH3:23])([CH3:22])[O:3][CH:2]1[CH:4]([O:5][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:6]([O:7][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:8]([CH2:9][O:10][Si:21]([CH3:23])([CH3:22])[CH3:20])[O:11][C:1]1=[O:12]

Inputs

Step One
Name
Quantity
21.6 kg
Type
reactant
Smiles
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
Name
Quantity
98.2 kg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
79.1 kg
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
192 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
93.6 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
109 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added tetrahydrofuran (154 kg)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Again tetrahydrofuran (154 kg) was added
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran (253 kg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](OC1C(OC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569520B2

Procedure details

To a solution of D-(+)-glucono-1,5-lactone (21.6 kg) and N-methylmorpholine (98.2 kg) in tetrahydrofuran (192 kg) was added trimethylsilyl chloride (79.1 kg) at 40° C. or below, and then the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours. After the mixture was cooled to 17° C., toluene (93.6 kg) and water (109 kg) were added thereto. The organic layer was separated and washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1). The solvent was evaporated under reduced pressure. To the resulting residue was added tetrahydrofuran (154 kg) and the solvent was evaporated under reduced pressure. Again tetrahydrofuran (154 kg) was added thereto and evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (253 kg) to give a solution of the titled compound in tetrahydrofuran. The purity of the product was 99.0% (conversion rate: 99.1%), which was calculated based on the area ratio measured by HPLC.
Quantity
21.6 kg
Type
reactant
Reaction Step One
Quantity
98.2 kg
Type
reactant
Reaction Step One
Quantity
79.1 kg
Type
reactant
Reaction Step One
Quantity
192 kg
Type
solvent
Reaction Step One
Quantity
93.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
109 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[O:11][C@H:8]([CH2:9][OH:10])[C@@H:6]([OH:7])[C@H:4]([OH:5])[C@H:2]1[OH:3].CN1CCOCC1.[CH3:20][Si:21](Cl)([CH3:23])[CH3:22].C1(C)C=CC=CC=1>O1CCCC1.O>[CH3:20][Si:21]([CH3:23])([CH3:22])[O:3][CH:2]1[CH:4]([O:5][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:6]([O:7][Si:21]([CH3:23])([CH3:22])[CH3:20])[CH:8]([CH2:9][O:10][Si:21]([CH3:23])([CH3:22])[CH3:20])[O:11][C:1]1=[O:12]

Inputs

Step One
Name
Quantity
21.6 kg
Type
reactant
Smiles
C1([C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)=O
Name
Quantity
98.2 kg
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
79.1 kg
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
192 kg
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
93.6 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
109 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added tetrahydrofuran (154 kg)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Again tetrahydrofuran (154 kg) was added
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran (253 kg)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C[Si](OC1C(OC(C(C1O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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